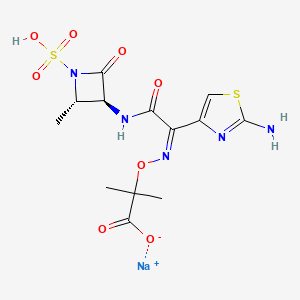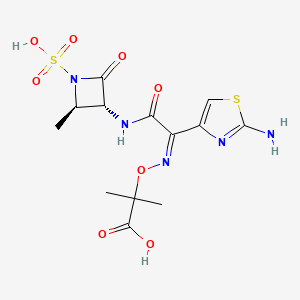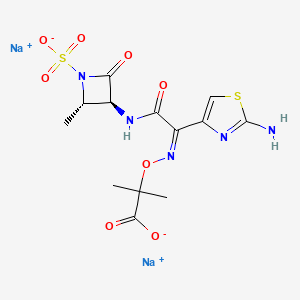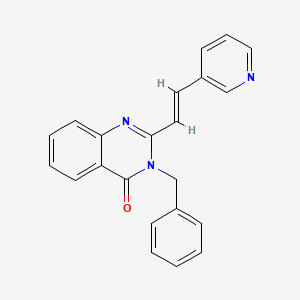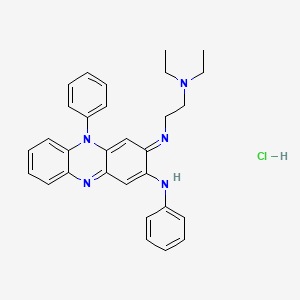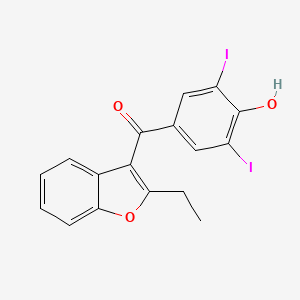
Benziodarone
Übersicht
Beschreibung
Benziodarone ist eine chemische Verbindung, die für ihre vasodilatierenden Eigenschaften bekannt ist. Sie wird hauptsächlich als uricostatisches und uricosures Mittel eingesetzt, d. h. sie hilft, den Harnsäurespiegel im Blut zu senken und seine Ausscheidung über den Urin zu erhöhen. Diese Verbindung wurde zur Behandlung von Gicht eingesetzt, einer Erkrankung, die durch erhöhte Harnsäurespiegel gekennzeichnet ist .
2. Herstellungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von this compound beinhaltet die Reaktion von 2-Ethyl-1-benzofuran-3-carbonsäure mit 2,6-Diiodphenol unter bestimmten Bedingungen. Die Reaktion erfordert typischerweise einen Katalysator und wird in einem organischen Lösungsmittel durchgeführt. Der Prozess beinhaltet das Erhitzen der Reaktanten auf eine bestimmte Temperatur, um die Bildung von this compound zu ermöglichen .
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess ist auf höhere Ausbeuten und Reinheit optimiert und beinhaltet oft fortschrittliche Techniken wie kontinuierliche Strömungsreaktoren und automatisierte Systeme, um eine gleichbleibende Qualität und Effizienz zu gewährleisten .
Wissenschaftliche Forschungsanwendungen
Chemie: Es dient als Vorläufer für die Synthese anderer Verbindungen und wird in verschiedenen chemischen Reaktionen verwendet, um seine Reaktivität und Eigenschaften zu untersuchen.
Biologie: Die Fähigkeit von Benziodarone, den Harnsäurespiegel zu modulieren, macht es zu einem wertvollen Werkzeug in der biologischen Forschung, insbesondere in Studien im Zusammenhang mit Gicht und anderen Stoffwechselstörungen.
Medizin: Seine vasodilatierenden und uricosurian Eigenschaften haben zu seiner Verwendung bei der Behandlung von Herz-Kreislauf-Erkrankungen und Gicht geführt. Die Forschung geht weiter, um sein Potenzial bei der Behandlung anderer Erkrankungen zu untersuchen.
Industrie: this compound wird in der pharmazeutischen Industrie zur Entwicklung neuer Medikamente und Therapeutika eingesetzt
5. Wirkmechanismus
This compound übt seine Wirkung aus, indem es die Rückresorption von Harnsäure in den Nieren hemmt und so die Ausscheidung über den Urin erhöht. Dieser Mechanismus hilft, den Harnsäurespiegel im Blut zu senken, was es bei der Behandlung von Gicht wirksam macht. Zusätzlich wirkt this compound als Vasodilatator, d. h. es hilft, Blutgefäße zu erweitern und die Durchblutung zu verbessern .
Wirkmechanismus
Benziodarone exerts its effects by inhibiting the reabsorption of uric acid in the kidneys, thereby increasing its excretion through urine. This mechanism helps to lower the levels of uric acid in the blood, making it effective in the treatment of gout. Additionally, this compound acts as a vasodilator, which means it helps to widen blood vessels and improve blood flow .
Safety and Hazards
Benziodarone is toxic if swallowed . It is advised to avoid dust formation, breathing mist, gas or vapours, contacting with skin and eye . Use of personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak are recommended .
Zukünftige Richtungen
Benziodarone has been investigated for its preventive effect on lipopolysaccharide (LPS)-induced murine lung injury as a model of acute respiratory distress syndrome (ARDS) . Intratracheal administration of this compound attenuated tissue damage and inflammation via its ROS-reducing activity . These results indicate the potential application of this compound as a therapeutic agent against diseases caused by ROS overproduction .
Biochemische Analyse
Biochemical Properties
Benziodarone interacts with various enzymes and proteins. It has been found to possess high activity in reducing superoxide anions without causing cytotoxicity . This suggests that this compound may act as an inhibitor of NADPH oxidases in the plasma membrane .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to attenuate tissue damage and inflammation via its reactive oxygen species (ROS)-reducing activity . This indicates that this compound can influence cell function, including impact on cell signaling pathways and cellular metabolism.
Molecular Mechanism
It is suggested that this compound is not a superoxide anion scavenger, but rather an inhibitor of NADPH oxidases in the plasma membrane . This implies that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Dosage Effects in Animal Models
In animal models, specifically in a model of acute respiratory distress syndrome (ARDS), the preventive effect of this compound on lipopolysaccharide (LPS)-induced murine lung injury was investigated . Intratracheal administration of this compound attenuated tissue damage and inflammation, suggesting a dosage-dependent effect .
Metabolic Pathways
Given its role as a uricostatic and uricosuric agent, it is likely that this compound interacts with enzymes or cofactors involved in purine metabolism .
Subcellular Localization
Given its molecular mechanism as an inhibitor of NADPH oxidases, it is plausible that this compound may be localized to the plasma membrane .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of benziodarone involves the reaction of 2-ethyl-1-benzofuran-3-carboxylic acid with 2,6-diiodophenol under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent. The process involves heating the reactants to a specific temperature to facilitate the formation of this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Benziodarone unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um verschiedene Derivate zu bilden, die unterschiedliche pharmakologische Eigenschaften aufweisen können.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen in this compound modifizieren und möglicherweise seine Aktivität verändern.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden oft verwendet.
Substitution: Verschiedene Halogenierungsmittel und Nukleophile können in Substitutionsreaktionen eingesetzt werden.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zu Benziodaron-Derivaten führen, die veränderte pharmakologische Eigenschaften aufweisen, während Substitutionsreaktionen eine breite Palette neuer Verbindungen mit potenziellen therapeutischen Anwendungen erzeugen können .
Vergleich Mit ähnlichen Verbindungen
Benziodarone ist strukturell ähnlich anderen Verbindungen wie Amiodaron, Benzbromaron und Dronedarone. Es ist einzigartig in seiner spezifischen Kombination von vasodilatierenden und uricosurian Eigenschaften.
Ähnliche Verbindungen:
Amiodaron: Wird hauptsächlich als Antiarrhythmikum eingesetzt.
Benzbromaron: Ein bromiertes Analogon von this compound, das als uricosures Mittel eingesetzt wird.
Dronedarone: Ein weiteres Antiarrhythmikum mit strukturellen Ähnlichkeiten zu this compound
Die einzigartige Kombination der Eigenschaften von this compound macht es zu einer wertvollen Verbindung sowohl in der Forschung als auch in therapeutischen Anwendungen.
Eigenschaften
IUPAC Name |
(2-ethyl-1-benzofuran-3-yl)-(4-hydroxy-3,5-diiodophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12I2O3/c1-2-13-15(10-5-3-4-6-14(10)22-13)16(20)9-7-11(18)17(21)12(19)8-9/h3-8,21H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZCHIEJNWPNBDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12I2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1046134 | |
| Record name | Benziodarone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
518.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68-90-6 | |
| Record name | Benziodarone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68-90-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benziodarone [INN:BAN:DCF:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000068906 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benziodarone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13277 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | BENZIODARONE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82133 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benziodarone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benziodarone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.632 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZIODARONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75CL65GTYR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


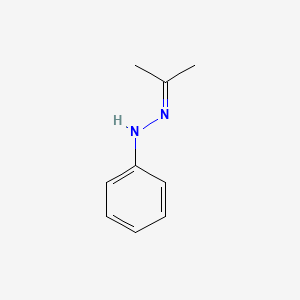

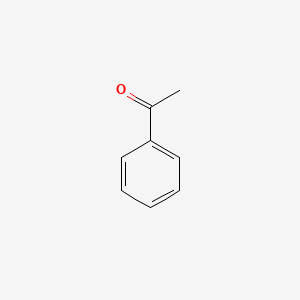
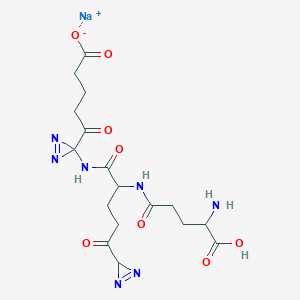

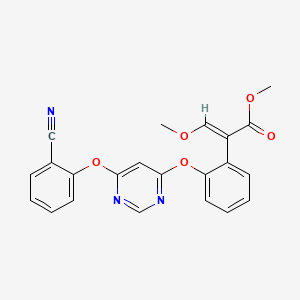
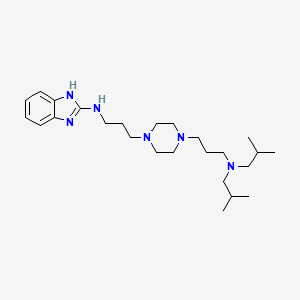
![N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]nicotinamide](/img/structure/B1666512.png)

